AGN194204

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

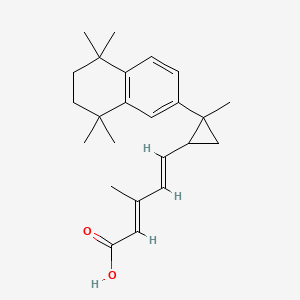

C24H32O2 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |

InChI |

InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+ |

Clave InChI |

BOOOLEGQBVUTKC-YWRSBGDESA-N |

SMILES isomérico |

C/C(=C\C(=O)O)/C=C/C1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

SMILES canónico |

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Sinónimos |

AGN 194204 AGN-194204 AGN194204 NRX 194204 NRX-194204 NRX194204 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AGN194204

For Researchers, Scientists, and Drug Development Professionals

AGN194204, also known as IRX4204, is a synthetic, orally active, and selective agonist for the Retinoid X Receptors (RXRs) with demonstrated anti-inflammatory, anticarcinogenic, and immunomodulatory properties.[1][2][3] This document provides a detailed overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways.

Core Mechanism: Selective RXR Agonism

The primary mechanism of action of this compound is its selective binding to and activation of Retinoid X Receptors (RXRα, RXRβ, and RXRγ).[3] RXRs are nuclear receptors that play a central role in regulating gene transcription.[3] They function by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Retinoic Acid Receptors (RARs).[2][4][5] This heterodimerization allows RXRs to control a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3]

A key feature of this compound is its high selectivity for RXRs over RARs, which may contribute to a more favorable toxicity profile compared to non-selective retinoids.[2][6]

Quantitative Pharmacological Profile

The binding affinity (Kd) and functional potency (EC50) of this compound for the three RXR isoforms have been quantified, demonstrating a high-affinity interaction.

| Parameter | RXRα | RXRβ | RXRγ | Reference(s) |

| Binding Affinity (Kd) | 0.4 nM | 3.6 nM | 3.8 nM | [1][2][3] |

| Functional Potency (EC50) | 0.2 nM | 0.8 nM | 0.08 nM | [1][2][3] |

| Table 1: Binding Affinity and Functional Potency of this compound for RXR Isoforms. |

Key Signaling Pathways and Biological Effects

Activation of RXRs by this compound triggers several downstream signaling pathways, leading to its observed therapeutic effects.

Upon ligand binding, the RXR heterodimer complex undergoes a conformational change, recruits co-activator proteins, and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

Caption: RXR heterodimerization and gene transcription pathway activated by this compound.

This compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In macrophage-like cells, it blocks the degradation of IκBα, an inhibitor of NF-κB.[1][2] This prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[1][2][6]

Caption: this compound inhibits the NF-κB inflammatory pathway.

This compound has been shown to induce apoptosis and senescence in cancer cells and reduce tumor growth in animal models.[1][3][8] In HER2-positive breast cancer cells, it modulates lipid metabolism and induces senescence.[8] Furthermore, it can potentiate the anti-proliferative and apoptotic effects of PPAR ligands.[5]

In the context of the immune system, this compound promotes the differentiation of anti-inflammatory inducible regulatory T cells (iTregs) while suppressing the development of pro-inflammatory T helper 17 (Th17) cells.[9] This action is beneficial in models of autoimmune disease, such as experimental autoimmune encephalomyelitis.[9]

Experimental Protocols

The mechanism of action of this compound has been elucidated through various in vitro and in vivo experiments.

-

Objective: To determine the effect of this compound on the production of inflammatory mediators.

-

Methodology:

-

RAW264.7 cells are cultured under standard conditions.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0-100 nM) for a specified duration (e.g., 24 hours).[1][2]

-

Inflammation is induced by adding lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[1][2]

-

After incubation, the cell culture supernatant is collected.

-

Nitric oxide (NO) levels are measured using the Griess assay.

-

Interleukin-6 (IL-6) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cell lysates are analyzed by Western blot to assess the degradation of IκBα.[1][2]

-

-

Results: this compound treatment was found to block the LPS- and TNF-α-induced release of NO and IL-6 and prevent the degradation of IκBα.[1][2]

Caption: Workflow for in vitro anti-inflammatory experiments with this compound.

-

Objective: To evaluate the effect of this compound on tumor growth in a lung cancer model.

-

Animal Model: Female A/J mice, a model susceptible to lung cancer.[3]

-

Methodology:

-

Mice are treated with a carcinogen to induce lung tumor formation.

-

Animals are randomized into control and treatment groups.

-

The treatment group receives daily oral administration of this compound (30-60 mg/kg) for an extended period (e.g., 15 weeks).[2][3] The control group receives a vehicle.

-

At the end of the study, mice are euthanized, and their lungs are harvested.

-

The number and size of tumors on the lung surface are counted and measured.

-

Histological analysis is performed to determine the total tumor volume.[3]

-

-

Results: this compound treatment significantly reduced the number, size, and total volume of lung tumors compared to the control group.[3]

Summary and Conclusion

This compound is a potent and selective RXR agonist that exerts its biological effects primarily through the modulation of gene transcription via RXR heterodimers. Its mechanism involves potent anti-inflammatory activity through the inhibition of the NF-κB pathway, as well as anticarcinogenic and immunomodulatory effects by inducing apoptosis in cancer cells and shifting T cell differentiation towards a regulatory phenotype. The quantitative data and experimental evidence strongly support its role as a targeted therapeutic agent, and its selectivity for RXRs may offer advantages over less specific retinoid compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

AGN194204 (IRX4204): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of the Selective Retinoid X Receptor (RXR) Agonist AGN194204 (IRX4204)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as IRX4204, is a potent and selective second-generation agonist of the Retinoid X Receptor (RXR).[1] It belongs to a class of compounds known as rexinoids.[2] Extensive preclinical and clinical research has demonstrated its potential therapeutic applications in oncology, neurodegenerative disorders, and autoimmune diseases.[3] This technical guide provides a comprehensive overview of this compound (IRX4204), focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Core Data Summary

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | [4] |

| Molecular Formula | C24H32O2 | [4] |

| Molecular Weight | 352.51 g/mol | [5] |

| CAS Number | 220619-73-8 | [5] |

| Synonyms | IRX4204, NRX194204, VTP 194204 | [5][6] |

Pharmacological Properties

| Parameter | Value | Target | Reference |

| Binding Affinity (Kd) | 0.4 nM | RXRα | [7][8] |

| 3.6 nM | RXRβ | [7][8] | |

| 3.8 nM | RXRγ | [7][8] | |

| Half Maximal Effective Concentration (EC50) | 0.2 nM | RXRα | [7][8] |

| 0.8 nM | RXRβ | [7][8] | |

| 0.08 nM | RXRγ | [7][8] |

This compound (IRX4204) is highly selective for RXRs and does not exhibit activity against Retinoic Acid Receptors (RARs).[6][7]

Mechanism of Action and Signaling Pathways

This compound (IRX4204) exerts its biological effects by binding to and activating RXRs. RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[2][9] Upon ligand binding, these receptor complexes translocate to the nucleus and bind to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating gene transcription.[1]

The selectivity of IRX4204 for RXRs leads to a distinct pharmacological profile compared to non-selective retinoids, which can activate both RXR and RAR pathways.[9] This selectivity is thought to contribute to its favorable safety profile.[9]

Anti-Inflammatory Signaling

In inflammatory conditions, this compound (IRX4204) has been shown to suppress the production of pro-inflammatory mediators.[7] One key mechanism involves the inhibition of the NF-κB pathway.

Caption: this compound (IRX4204) Anti-Inflammatory Signaling Pathway.

Immunomodulatory Effects in Autoimmune Disease Models

In models of autoimmune diseases like multiple sclerosis, IRX4204 has been shown to modulate the balance of T helper cells, promoting the differentiation of regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th17 cells.[2]

Caption: this compound (IRX4204) Modulation of T Cell Differentiation.

Key Experimental Data and Protocols

In Vitro Studies

Objective: To determine the binding affinity and functional activity of this compound (IRX4204) for RXR subtypes.

Quantitative Data:

| Receptor | Binding Affinity (Kd) | EC50 |

| RXRα | 0.4 nM | 0.2 nM |

| RXRβ | 3.6 nM | 0.8 nM |

| RXRγ | 3.8 nM | 0.08 nM |

| Data from MedChemExpress.[7][8] |

Experimental Protocol (General):

-

Binding Assays: Competitive binding assays are typically performed using radiolabeled ligands (e.g., [3H]-9-cis-retinoic acid) and cell extracts or purified recombinant RXR proteins. The displacement of the radioligand by increasing concentrations of this compound (IRX4204) is measured to calculate the Kd. Scintillation Proximity Assay (SPA) is a common high-throughput method.[10]

-

Transactivation Assays: A reporter gene assay is used to measure the ability of this compound (IRX4204) to activate RXR-mediated gene transcription.[11]

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T or COS-1) is used.

-

Transfection: Cells are co-transfected with an expression vector for the specific RXR isoform (α, β, or γ) and a reporter plasmid containing an RXRE upstream of a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are treated with varying concentrations of this compound (IRX4204).

-

Analysis: Reporter gene activity (e.g., luminescence) is measured to determine the EC50 value. Data is often expressed as a percentage of the maximal activity obtained with a known potent agonist.[11]

-

Objective: To evaluate the anti-inflammatory effects of this compound (IRX4204) in a macrophage cell line.

Quantitative Data:

| Treatment | Effect | Concentration |

| This compound (IRX4204) | Inhibition of nitric oxide (NO) and IL-6 release | 0-100 nM |

| Inhibition of IκBα degradation | 0-100 nM | |

| Data from MedChemExpress, based on studies in RAW 264.7 cells.[7][8] |

Experimental Protocol:

-

Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS.[12]

-

Treatment: Cells are pre-treated with this compound (IRX4204) (0-100 nM) for a specified period (e.g., 24 hours).[7]

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and tumor necrosis factor-α (TNF-α) to induce an inflammatory response.[7]

-

Analysis:

-

NO Production: Nitrite concentration in the culture supernatant is measured using the Griess assay as an indicator of NO production.[12]

-

IL-6 Secretion: IL-6 levels in the supernatant are quantified by ELISA.

-

IκBα Degradation: Cellular lysates are analyzed by Western blotting using an antibody specific for IκBα.

-

Preclinical In Vivo Studies

Objective: To assess the efficacy of IRX4204 in an animal model of multiple sclerosis.

Quantitative Data:

| Treatment | Effect |

| IRX4204 | Profoundly attenuates both active and Th17-mediated passive EAE.[2] |

| Decreased numbers of CD4+ T cells producing pro-inflammatory cytokines.[2] | |

| Reduced disease severity and CNS infiltration of CD4 T cells.[9] |

Experimental Protocol:

-

Animal Model: EAE is induced in female C57BL/6 mice.[13]

-

Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[13][14]

-

Treatment: IRX4204 is administered orally at a specified dose and frequency.

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale (e.g., 0-5).[5]

-

Histology: Spinal cords are collected at the end of the study for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Flow Cytometry: Splenocytes and lymph node cells are analyzed for the frequency of different T cell subsets (e.g., Th1, Th17, Treg).

-

Objective: To evaluate the neuroprotective effects of IRX4204 in a rat model of Parkinson's disease.

Quantitative Data:

| Treatment | Effect |

| IRX4204 | Reduced loss of dopaminergic neurons.[15] |

| Improved motor function (forelimb use).[15] |

Experimental Protocol:

-

Animal Model: Unilateral lesions are created in the medial forebrain bundle (MFB) of adult male Wistar rats using the neurotoxin 6-OHDA.[16][17]

-

Treatment: IRX4204 is administered orally.

-

Behavioral Assessment: Motor function is assessed using tests such as:

-

Cylinder Test: To measure forelimb use asymmetry.[15]

-

Rotational Behavior: Apomorphine- or amphetamine-induced rotations are counted.

-

-

Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

Objective: To determine the anti-tumor efficacy of IRX4204 in a model of HER2-positive breast cancer.

Quantitative Data:

| Model | Treatment | Tumor Growth Reduction |

| MMTV-ErbB2 mouse | IRX4204 (10 mg/kg, p.o.) | 49% |

| HER2-positive PDX | IRX4204 | 44% |

| Data from Coleman D, et al. (2024).[18] |

Experimental Protocol:

-

Animal Model: Syngeneic mouse models (MMTV-ErbB2) or patient-derived xenograft (PDX) models with HER2-positive tumors are used.[1][18]

-

Tumor Implantation: Tumor fragments or cells are implanted into the mammary fat pad of recipient mice.[1]

-

Treatment: When tumors reach a specified size (e.g., 50-100 mm³), mice are treated with IRX4204 (e.g., 10 mg/kg) by oral gavage, typically 5 days a week.[1]

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., three times a week) with calipers.[1]

-

Mechanism of Action Studies: In vitro assays on cell lines are used to investigate the effects on cell cycle, apoptosis, senescence, and lipid metabolism.[19][20]

Clinical Studies

Objective: To evaluate the safety, tolerability, and preliminary efficacy of IRX4204 in patients with early Parkinson's disease.

Quantitative Data:

| Dose | Safety and Tolerability | Efficacy |

| 5, 10, 20 mg/day (oral, 30 days) | Generally safe and well-tolerated.[6] Known RXR agonist class side effects (reversible reductions in TSH, T4, leukocytes; increased triglycerides) were observed.[6] | Trend towards reduction in UPDRS total scores by 4.6 (SD 3.9).[6] 13 out of 15 patients showed improvement in total motor scores.[15] |

Experimental Protocol:

-

Study Design: Single-center, open-label trial.[6]

-

Participants: 15 patients with early-stage Parkinson's disease.[15]

-

Treatment: Patients were enrolled in three cohorts and received oral IRX4204 once daily at 5, 10, or 20 mg/day for 30 days.[6]

-

Assessments:

-

Safety: Monitoring of adverse events and clinical laboratory tests.

-

Efficacy: Unified Parkinson's Disease Rating Scale (UPDRS) scores were assessed at baseline and at days 14 and 29.

-

Imaging: Dopamine transporter (DAT) binding was evaluated using [123I]β-CIT SPECT imaging at baseline and day 30.[6]

-

Caption: Phase 1 Clinical Trial Workflow for IRX4204 in Parkinson's Disease.

Conclusion

This compound (IRX4204) is a highly selective and potent RXR agonist with a compelling profile for further investigation in a range of therapeutic areas. Its well-defined mechanism of action, demonstrated efficacy in various preclinical models, and favorable safety profile in early clinical trials underscore its potential as a novel therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the scientific and clinical attributes of this compound (IRX4204).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. io-therapeutics.com [io-therapeutics.com]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. hookelabs.org [hookelabs.org]

- 6. neurology.org [neurology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]

- 9. grantome.com [grantome.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 14. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]

- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 16. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN194204: A Selective Retinoid X Receptor (RXR) Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AGN194204, also known as IRX4204, is a potent and selective synthetic agonist for the Retinoid X Receptors (RXRs). RXRs are critical nuclear receptors that function as master regulators of a wide array of physiological processes by forming homodimers or heterodimers with other nuclear receptors. This guide provides a comprehensive technical overview of this compound, including its binding and activation profiles, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and utilization of this selective RXR agonist.

Introduction to this compound and Retinoid X Receptors (RXRs)

Retinoid X Receptors (RXRα, RXRβ, and RXRγ) are ligand-activated transcription factors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] RXRs can function as homodimers (RXR/RXR) or as heterodimeric partners for a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[2][3][4] This ability to partner with multiple receptors places RXRs at the center of numerous signaling pathways.[1]

This compound is a third-generation rexinoid that exhibits high selectivity for the three RXR isotypes and is notably inactive against RARs.[1][5] This selectivity makes it a valuable tool for dissecting the specific roles of RXR-mediated signaling pathways, distinct from those activated by RARs. This compound has demonstrated anti-inflammatory and anticarcinogenic properties in preclinical studies.[1][5]

Quantitative Data: Binding Affinity and Activation Potential

The selectivity and potency of this compound are quantified by its dissociation constant (Kd) and the concentration required for half-maximal activation (EC50). The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity (Kd) of this compound for RXR Isoforms

| Receptor Isoform | Kd (nM) | Reference |

| RXRα | 0.4 | [5] |

| RXRβ | 3.6 | [5] |

| RXRγ | 3.8 | [5] |

Table 2: Activation Potential (EC50) of this compound for RXR Isoforms

| Receptor Isoform | EC50 (nM) | Reference |

| RXRα | 0.2 | [5] |

| RXRβ | 0.8 | [5] |

| RXRγ | 0.08 | [5] |

Note: this compound is reported to be inactive against Retinoic Acid Receptors (RARs).[1][5]

Signaling Pathways

The biological effects of this compound are mediated through the activation of RXR-containing dimers, which then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription.

RXR Homodimer Signaling

Upon binding this compound, RXR can form a homodimer (RXR/RXR) which typically binds to a direct repeat of the consensus sequence AGGTCA separated by one nucleotide (DR-1).[6] This activation leads to the recruitment of coactivator proteins and the initiation of target gene transcription.

RXR-RAR Heterodimer Signaling

RXR frequently forms heterodimers with RARs. In the absence of an RAR ligand, the RXR/RAR heterodimer can be activated by an RXR agonist like this compound, but this is dependent on the specific response element. More commonly, the heterodimer is activated when both receptors are bound by their respective ligands, leading to a synergistic transcriptional response.[7] This is an example of a conditionally permissive heterodimer.

RXR-PPAR Heterodimer Signaling

RXR also forms permissive heterodimers with PPARs.[5] In these pairings, the heterodimer can be activated by an RXR agonist (like this compound) alone, a PPAR agonist alone, or by both ligands, which often results in a more robust transcriptional activation.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow for Characterizing a Selective RXR Agonist

RXR Transactivation Assay

This assay measures the ability of this compound to activate RXR-mediated gene transcription.

Materials:

-

HEK293T cells

-

DMEM with 10% charcoal-stripped FBS

-

RXR expression plasmid (e.g., pCMX-hRXRα)

-

Luciferase reporter plasmid containing an RXRE (e.g., pRXRE-tk-luc)

-

Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[2]

-

Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2]

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 18-24 hours.[2]

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[2]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Radioligand Binding Assay

This competitive binding assay determines the affinity (Kd) of this compound for RXRs.

Materials:

-

Nuclear extracts from cells overexpressing a specific RXR isoform

-

Radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid)

-

This compound

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Reaction Setup: In a multi-well plate, combine the nuclear extract, a fixed concentration of the radiolabeled RXR agonist, and varying concentrations of unlabeled this compound (the competitor). Include a control with no competitor (total binding) and a control with a large excess of unlabeled agonist (non-specific binding).

-

Incubation: Incubate the reactions to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-ligand complexes.[9]

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Kd can then be calculated using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Assay: Inhibition of IκBα Degradation

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to prevent the degradation of IκBα in response to an inflammatory stimulus.

Materials:

-

RAW264.7 macrophage-like cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibodies (anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Seed RAW264.7 cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).[10]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.[10]

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against IκBα.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[10]

-

-

Data Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the IκBα levels in the this compound-treated samples to the LPS-only treated sample to determine the extent of inhibition of IκBα degradation.

Apoptosis Assay in Breast Cancer Cells

This assay quantifies the induction of apoptosis by this compound in breast cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

SK-BR-3 human breast cancer cells

-

Appropriate cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed SK-BR-3 cells and treat them with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 72 hours).[5]

-

Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[11]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[11]

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

In Vivo Anticarcinogenic Study in an A/J Mouse Model of Lung Cancer

This protocol outlines a general procedure to evaluate the efficacy of this compound in a chemically induced lung cancer model.

Materials:

-

Female A/J mice

-

Lung carcinogen (e.g., vinyl carbamate (B1207046) or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK))

-

This compound

-

Vehicle for oral administration (e.g., corn oil)

-

Animal housing and handling equipment

-

Histology equipment

Protocol:

-

Tumor Induction: Induce lung tumors in A/J mice by administering a carcinogen.[12] Allow sufficient time for tumors to develop.

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). Administer this compound or vehicle orally on a daily basis for a specified period (e.g., 15 weeks).[13]

-

Monitoring: Monitor the health and body weight of the mice throughout the study.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.

-

Tumor Assessment:

-

Count the number of tumors on the lung surface.

-

Measure the size of the tumors.

-

Fix the lungs in formalin, embed in paraffin, and section for histological analysis.

-

Stain the sections (e.g., with H&E) and evaluate the tumor burden and morphology.

-

-

Data Analysis: Statistically compare the tumor number, size, and volume between the treatment groups and the vehicle control group to assess the anticarcinogenic efficacy of this compound.

Conclusion

This compound is a highly selective and potent RXR agonist that serves as an invaluable tool for investigating the complex roles of RXR-mediated signaling in health and disease. Its inactivity against RARs allows for the specific interrogation of RXR pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of nuclear receptor biology and the development of novel therapeutics.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 8. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The A/J mouse lung as a model for developing new chemointervention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiation-guided drug delivery to mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AGN194204 Binding Affinity for RXR Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AGN194204 for the Retinoid X Receptor (RXR) isoforms. It includes quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent and selective agonist for Retinoid X Receptors (RXRs), demonstrating high binding affinity for all three RXR isoforms: RXRα, RXRβ, and RXRγ. The compound is inactive against Retinoic Acid Receptors (RARs), highlighting its selectivity.[1][2] The dissociation constants (Kd) and the half-maximal effective concentrations (EC50) are summarized in the table below.

| Isoform | Dissociation Constant (Kd) (nM) | EC50 (nM) |

| RXRα | 0.4[1][2] | 0.2[1][2] |

| RXRβ | 3.6[1][2] | 0.8[1][2] |

| RXRγ | 3.8[1][2] | 0.08[1][2] |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for RXR isoforms is typically determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Receptor Source: Purified recombinant human RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs).

-

Radioligand: A high-affinity radiolabeled RXR agonist, such as [³H]-9-cis-retinoic acid.

-

Test Compound: this compound.

-

Assay Buffer: Phosphate-buffered saline (PBS) containing a carrier protein like bovine serum albumin (BSA) to reduce non-specific binding.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

Assay Procedure

-

Incubation: A constant concentration of the RXR isoform and the radioligand are incubated with varying concentrations of the unlabeled test compound, this compound.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis

The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the dissociation constant (Kd) of this compound for each RXR isoform using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: RXR Heterodimer Activation

Retinoid X Receptors function as ligand-activated transcription factors.[3] Upon binding to an agonist like this compound, RXR undergoes a conformational change. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3] RXRs typically form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[3] These heterodimers then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: RXR heterodimer signaling pathway upon agonist binding.

References

The Anti-inflammatory Properties of AGN194204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR) with significant anti-inflammatory properties demonstrated in a variety of preclinical models. As a key regulator of numerous signaling pathways, RXR activation by this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, comprehensive summaries of quantitative data, and detailed experimental protocols for key in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. The nuclear receptor Retinoid X Receptor (RXR) has emerged as a critical regulator of inflammatory and immune responses.[1] RXRs form heterodimers with other nuclear receptors, thereby controlling the transcription of a wide array of genes involved in cell proliferation, differentiation, and inflammation.[2][3]

This compound is a synthetic, orally active, and highly selective RXR agonist.[2][4] Its selectivity for RXR over Retinoic Acid Receptors (RARs) is a key feature, potentially reducing the toxicity associated with non-selective retinoids.[4] This document outlines the compelling evidence for the anti-inflammatory properties of this compound, focusing on its molecular mechanism and its effects in relevant experimental models.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of RXR. As an RXR agonist, it binds to RXR isoforms with high affinity, initiating a cascade of transcriptional regulation.

RXR Agonism and Binding Affinity

This compound is a potent agonist for all three RXR isoforms (α, β, and γ). Its binding affinities (Kd) and effective concentrations (EC50) are in the nanomolar range, highlighting its potency.[2][4]

| Parameter | RXRα | RXRβ | RXRγ |

| Kd (nM) | 0.4 | 3.6 | 3.8 |

| EC50 (nM) | 0.2 | 0.8 | 0.08 |

| Table 1: Binding Affinities and Effective Concentrations of this compound for RXR Isoforms. Data sourced from MedChemExpress and Network of Cancer Research.[2][4] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways, most notably the NF-κB pathway and T-cell differentiation pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the p65 subunit of NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[5][6] this compound has been shown to inhibit the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[4][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]

Figure 1: Proposed Mechanism of NF-κB Pathway Inhibition by this compound.

This compound has been shown to modulate the differentiation of CD4+ T-helper (Th) cells, promoting an anti-inflammatory phenotype. Specifically, it enhances the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, while suppressing the differentiation of pro-inflammatory Th17 cells.[7][8][9] This shift in the Treg/Th17 balance is a key mechanism for its efficacy in models of autoimmune disease.[8]

Figure 2: Modulation of T-Cell Differentiation by this compound.

In Vitro Anti-inflammatory Effects

Inhibition of Inflammatory Mediators in Macrophages

Studies using the RAW264.7 macrophage-like cell line have demonstrated the potent anti-inflammatory effects of this compound.[4][7]

| Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| RAW264.7 | LPS | 100 nM | Inhibition of Nitric Oxide (NO) production | [7] |

| RAW264.7 | LPS | 100 nM | Inhibition of Interleukin-6 (IL-6) release | [7] |

| RAW264.7 | LPS | 100 nM | Inhibition of Cyclooxygenase-2 (COX-2) expression | [7] |

| RAW264.7 | TNF-α | 0-100 nM | Blocks degradation of IκBα | [4] |

| Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound in RAW264.7 Macrophages. |

Modulation of T-Cell Polarization

In vitro studies on primary T-cells have confirmed the role of this compound in directing T-cell differentiation towards an anti-inflammatory phenotype.[7][9]

| Cell Type | Culture Condition | This compound Concentration | Effect | Reference |

| Mouse Naive CD4+ T-cells | iTreg polarizing | 100 nM | Promotes iTreg differentiation | [7] |

| Mouse Naive CD4+ T-cells | Th17 polarizing | 100 nM | Inhibits Th17 differentiation | [7] |

| Human Naive CD4+ T-cells | aTreg skewing | 0.1 nM | Increases aTreg conversion and proliferation | [9] |

| Human T-cells | Th17 skewing | Not specified | Reduced IL-17A/F secretion | [9] |

| Table 3: Summary of this compound's Effects on In Vitro T-Cell Polarization. |

In Vivo Anti-inflammatory Effects

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by central nervous system (CNS) inflammation and demyelination. Treatment with this compound has been shown to significantly ameliorate disease severity in this model.[3][8]

| Animal Model | Disease Induction | This compound Treatment | Key Findings | Reference |

| C57BL/6 mice | MOG35-55 peptide | 12 mg/kg/day, oral gavage | Reduced clinical scores, decreased CNS inflammation, reduced demyelination, and axonal transection. | [3][8] |

| Table 4: Summary of In Vivo Anti-inflammatory Effects of this compound in the EAE Model. |

Experimental Protocols

In Vitro Macrophage Inflammation Assay

Figure 3: Experimental Workflow for In Vitro Macrophage Inflammation Assay.

Protocol:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant for nitric oxide (NO) and cytokine analysis. Lyse the cells for protein analysis.

-

Analysis:

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the concentration of IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Western Blot: Analyze the expression of proteins such as COX-2 and IκBα in the cell lysates.

-

In Vitro T-Cell Differentiation Assay

Figure 4: Experimental Workflow for In Vitro T-Cell Differentiation Assay.

Protocol:

-

Isolation of Naive CD4+ T-cells: Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Cell Culture and Polarization:

-

iTreg Polarization: Culture naive CD4+ T-cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.

-

Th17 Polarization: Culture naive CD4+ T-cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-6.

-

-

Treatment: Add this compound (e.g., 100 nM) or vehicle control to the culture medium at the time of plating.

-

Incubation: Incubate the cells for 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis:

-

Flow Cytometry: Stain the cells for intracellular markers to identify T-cell subsets. Use anti-FoxP3 antibody to identify Treg cells and anti-IL-17 antibody to identify Th17 cells. Analyze the stained cells using a flow cytometer.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Figure 5: Experimental Workflow for the In Vivo EAE Model.

Protocol:

-

Animals: Use female C57BL/6 mice, 8-12 weeks old.

-

Immunization:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

-

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer Pertussis Toxin intraperitoneally.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state

-

-

Treatment: Begin daily oral gavage with this compound (12 mg/kg) or vehicle control at the peak of the disease (typically around day 14-16 post-immunization).

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the spinal cords for histological analysis to assess inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).

Conclusion

This compound is a potent and selective RXR agonist with well-documented anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway and modulate T-cell differentiation towards an anti-inflammatory phenotype underscores its therapeutic potential for a range of inflammatory and autoimmune disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the anti-inflammatory activities of this compound and other RXR agonists. Further investigation into the clinical efficacy and safety of this compound in inflammatory conditions is warranted.

References

- 1. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. io-therapeutics.com [io-therapeutics.com]

- 8. Selective retinoid X receptor agonism promotes functional recovery and myelin repair in experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]

- 9. io-therapeutics.com [io-therapeutics.com]

AGN194204: A Deep Dive into its Modulation of Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Retinoid X Receptor (RXR) Agonism

AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptors (RXRs), a class of nuclear receptors that play a pivotal role in regulating gene transcription. Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound's selectivity for RXR subtypes (RXRα, RXRβ, and RXRγ) allows for a more targeted modulation of gene expression, potentially reducing the side effects associated with broader retinoid activity.[1] This targeted action has positioned this compound as a promising therapeutic agent in various contexts, including oncology and inflammatory diseases.

The fundamental mechanism through which this compound modulates gene transcription is by binding to RXRs, which then form heterodimers with other nuclear receptors. These receptor pairs, including those with Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptor (VDR), bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby activating or repressing their transcription.

Quantitative Insights into Gene Modulation

The binding affinity and potency of this compound for the different RXR subtypes have been quantitatively characterized, demonstrating its high selectivity. The following table summarizes these key pharmacological parameters.

| Parameter | RXRα | RXRβ | RXRγ | Reference |

| Binding Affinity (Kd) | 0.4 nM | 3.6 nM | 3.8 nM | [1] |

| Potency (EC50) | 0.2 nM | 0.8 nM | 0.08 nM | [1] |

| Gene | Cell Type | Modulation | Fold Change | Reference |

| CDKN1A (p21) | MCF7 breast cancer cells | Upregulation | 35-fold | [2] |

| TGF-β1 | Nephritic glomeruli | Downregulation | Significant | |

| Nitric Oxide Synthase (iNOS) | RAW264.7 macrophages | Downregulation (of NO production) | Significant | [1] |

| Interleukin-6 (IL-6) | RAW264.7 macrophages | Downregulation | Significant | [1] |

Signaling Pathways Modulated by this compound

The transcriptional effects of this compound are mediated through complex signaling networks. As an RXR agonist, it influences not only the direct targets of RXR heterodimers but also crosstalks with other major signaling pathways, including the NF-κB and AP-1 pathways, which are central regulators of inflammation and cell proliferation.

RXR Heterodimerization and Transcriptional Activation

The canonical pathway for this compound action involves its binding to RXR, which then partners with other nuclear receptors. This heterodimer then binds to the response elements on the DNA, recruiting co-activator proteins and initiating gene transcription.

References

The Role of AGN194204 in Nuclear Receptor Heterodimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN194204, a potent and selective retinoid X receptor (RXR) agonist, plays a critical role in modulating gene expression through the intricate network of nuclear receptor heterodimerization. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with RXR and the subsequent functional consequences for RXR-containing heterodimers, particularly the well-characterized RAR-RXR complex. This document summarizes key quantitative data, details relevant experimental protocols for studying these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Nuclear Receptor Heterodimerization

Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate a vast array of physiological processes, including development, metabolism, and immunity. A key feature of many nuclear receptors is their ability to form heterodimers, with the Retinoid X Receptor (RXR) serving as a common partner for numerous other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Peroxisome Proliferator-Activated Receptor (PPAR). These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound is a synthetic, orally active small molecule that functions as a selective agonist for RXR. Its high affinity and selectivity for RXR isoforms, coupled with its inactivity towards RAR, make it a valuable tool for dissecting the specific roles of RXR in various signaling pathways. By activating RXR, this compound can influence the transcriptional activity of a wide range of RXR-containing heterodimers, making it a compound of significant interest in drug discovery and development for various diseases, including cancer and metabolic disorders.

Quantitative Data on this compound and Receptor Interactions

The following tables summarize the available quantitative data regarding the binding affinity and efficacy of this compound for RXR subtypes, as well as the impact of RXR agonists on RAR-RXR heterodimer function.

Table 1: this compound Binding Affinity (Kd) and Efficacy (EC50) for RXR Subtypes

| Receptor Subtype | Binding Affinity (Kd) (nM) | Efficacy (EC50) (nM) |

| RXRα | 0.4[1] | 0.2[1] |

| RXRβ | 3.6[1] | 0.8[1] |

| RXRγ | 3.8[1] | 0.08[1] |

| RAR | Inactive[1] | Inactive[1] |

Table 2: Effect of Selective RXR Agonists on RAR-RXR Heterodimer Function (Inferred for this compound)

| Parameter | Ligand Condition | Effect | Quantitative Data (Proxy) |

| DNA Binding Affinity | No Ligand | Basal binding | - |

| RAR Agonist | Increased RAR-RXR binding | - | |

| Selective RXR Agonist (e.g., LG268) | Increased RAR-RXR heterodimerization and enhanced DNA-bound fraction of RAR [2] | Not directly quantified for this compound | |

| RAR Agonist + Selective RXR Agonist | Synergistic increase in DNA binding [2] | Not directly quantified for this compound | |

| Coactivator Recruitment (SRC-1) | No Ligand | Low affinity | Kd > 10,000 nM |

| RAR Agonist (AM580) | Increased affinity | Kd = 230 nM | |

| Selective RXR Agonist (CD3254) | Slight increase in affinity | Kd = 1,200 nM | |

| RAR Agonist (AM580) + Selective RXR Agonist (CD3254) | Synergistic high-affinity binding | Kd = 40 nM |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving this compound and nuclear receptor heterodimerization.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the effects of this compound on nuclear receptor heterodimerization.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Objective: To determine if this compound modulates the interaction between RXR and its heterodimerization partners (e.g., RAR).

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect cells with expression vectors encoding tagged versions of RXR (e.g., FLAG-RXR) and its partner (e.g., HA-RAR).

-

-

Treatment:

-

Treat the transfected cells with this compound, a vehicle control, and potentially a RAR agonist for comparison or to study synergistic effects.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody).

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA) to detect the presence of the co-immunoprecipitated partner.

-

Förster Resonance Energy Transfer (FRET) for In Vivo Interaction

Objective: To visualize and quantify the proximity of RXR and its heterodimerization partner in living cells in the presence of this compound.

Methodology:

-

Plasmid Construction and Transfection:

-

Generate expression vectors encoding RXR and its partner fused to a FRET pair of fluorescent proteins (e.g., RXR-CFP and RAR-YFP).

-

Co-transfect these constructs into a suitable cell line.

-

-

Cell Imaging and Treatment:

-

Plate the transfected cells on glass-bottom dishes suitable for microscopy.

-

Treat the cells with this compound or a vehicle control.

-

-

FRET Microscopy:

-

Perform FRET imaging using a confocal or wide-field microscope equipped for FRET analysis.

-

Excite the donor fluorophore (CFP) and measure the emission of both the donor and acceptor (YFP).

-

-

Data Analysis:

-

Calculate the FRET efficiency, which is a measure of the proximity of the two fluorophores and, by extension, the two receptors. An increase in FRET efficiency upon this compound treatment would indicate a closer association of the heterodimer partners.

-

Reporter Gene Assay for Transcriptional Activity

Objective: To measure the effect of this compound on the transcriptional activity of a specific RXR-containing heterodimer.

Methodology:

-

Plasmid Constructs:

-

Utilize a reporter plasmid containing a luciferase gene downstream of a promoter with a specific hormone response element (e.g., a DR5 element for RAR-RXR).

-

Use expression vectors for RXR and its partner receptor.

-

Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Transfection and Treatment:

-

Co-transfect the reporter plasmid, receptor expression vectors, and the control plasmid into a suitable cell line.

-

After transfection, treat the cells with a range of concentrations of this compound, alone or in combination with a partner receptor agonist.

-

-

Luciferase Assay:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Conclusion

This compound is a highly selective and potent RXR agonist that exerts its biological effects by modulating the activity of RXR-containing heterodimers. While direct quantitative data on its impact on RAR-RXR heterodimer DNA binding and coactivator recruitment remains to be fully elucidated, evidence from studies with similar selective RXR agonists suggests that this compound likely enhances the stability and transcriptional activity of these complexes, particularly in the presence of a partner receptor agonist. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound and for the discovery and characterization of novel nuclear receptor modulators. A deeper understanding of these mechanisms is crucial for the continued development of targeted therapies for a range of human diseases.

References

- 1. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

AGN194204: A Technical Whitepaper on its Selective Inactivity Against Retinoic Acid Receptors (RARs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN194204 (also known as IRX4204) is a synthetic, orally active, third-generation retinoid that demonstrates high affinity and potent agonism for the Retinoid X Receptors (RXRs). A defining characteristic of this compound, and the focus of this technical guide, is its selective inactivity against the Retinoic Acid Receptors (RARs). This remarkable selectivity distinguishes it from pan-agonists that activate both RAR and RXR pathways, thereby offering a more targeted therapeutic approach with a potentially improved safety profile. This document provides a comprehensive overview of the quantitative data supporting the inactivity of this compound against RARs, details the experimental methodologies used to determine this selectivity, and illustrates the key signaling pathways and experimental workflows.

Introduction: The Significance of RAR/RXR Selectivity

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell proliferation, differentiation, and apoptosis. Their therapeutic potential is harnessed in the treatment of various cancers and dermatological conditions. The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three isoforms (α, β, and γ)[1].

RARs and RXRs function as ligand-activated transcription factors. Upon ligand binding, they form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.

While the activation of both RAR and RXR pathways can be therapeutically beneficial, it can also lead to a broad spectrum of side effects. The development of receptor-selective ligands, such as this compound, represents a significant advancement in retinoid-based therapies. By selectively activating RXRs without engaging RARs, this compound offers the potential to elicit desired therapeutic effects with a reduced risk of RAR-mediated toxicities.

Quantitative Assessment of this compound Receptor Selectivity

The selectivity of this compound for RXRs over RARs has been established through rigorous in vitro pharmacological studies. While direct binding affinity values (Ki or Kd) for this compound against RAR isoforms are not extensively published, functional assay data clearly demonstrates its potent and selective activation of RXRs alongside a lack of activity at RARs.

Potency at Retinoid X Receptors (RXRs)

This compound is a high-affinity agonist for all three RXR isoforms. The binding affinities (Kd) and the effective concentrations for 50% activation (EC50) are in the nanomolar range, underscoring its potency.

| Receptor Isoform | Binding Affinity (Kd) (nM) | Transactivation (EC50) (nM) |

| RXRα | 0.4[1][2] | 0.2[1][2] |

| RXRβ | 3.6[1][2] | 0.8[1][2] |

| RXRγ | 3.8[1][2] | 0.08[1][2] |

Table 1: Binding Affinity and Functional Potency of this compound for RXR Isoforms.

Inactivity at Retinoic Acid Receptors (RARs)

Crucially, functional transactivation assays have demonstrated that this compound exhibits a profound lack of activity on RAR-mediated pathways. It is reported to be at least 2,000-fold more potent in activating RXR homodimers compared to RAR-RXR heterodimers.[2] Furthermore, this compound is described as having "very limited affinity for the Retinoic Acid Receptors (RAR)" and is "devoid of activity at RAR...nuclear receptors".[2][3] This high degree of selectivity is a cornerstone of its therapeutic potential, as it is unlikely to produce toxicities associated with RAR agonists.[2]

Experimental Protocols for Determining Receptor Selectivity

The determination of this compound's receptor selectivity profile involves two primary types of in vitro assays: competitive radioligand binding assays to assess binding affinity and transcriptional reporter gene assays to measure functional activity.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound for RAR and RXR isoforms.

Methodology:

-

Receptor Preparation: Nuclear extracts or purified recombinant RAR and RXR isoforms (α, β, γ) are prepared.

-

Radioligand: A high-affinity radiolabeled ligand for RAR (e.g., [3H]-all-trans retinoic acid) or RXR (e.g., [3H]-9-cis-retinoic acid) is selected.

-

Incubation: A constant concentration of the receptor and radioligand is incubated with increasing concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Transcriptional Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC50) and efficacy of this compound on RAR- and RXR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, CV-1) is co-transfected with:

-

An expression vector for the full-length RAR or RXR isoform.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a specific response element (e.g., DR5 for RAR/RXR, DR1 for RXR/RXR).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: The transfected cells are treated with increasing concentrations of this compound. A known RAR agonist (e.g., all-trans retinoic acid) and RXR agonist (e.g., 9-cis-retinoic acid) are used as positive controls.

-

Incubation: Cells are incubated to allow for receptor activation, gene transcription, and reporter protein expression.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to the control plasmid activity. Dose-response curves are generated to determine the EC50 value.

Signaling Pathways and the Mechanism of Selectivity

The selective inactivity of this compound against RARs is rooted in its molecular structure, which allows for high-affinity binding to the ligand-binding pocket (LBP) of RXRs but not RARs.

As depicted in the diagram above, this compound directly binds to and activates RXRs, leading to the formation of RXR/RXR homodimers. These homodimers then bind to RXREs in the DNA, initiating the transcription of specific target genes. In contrast, this compound does not bind to the LBP of RARs. Consequently, it fails to activate RAR/RXR heterodimers in a manner that would lead to the transcription of RAR-responsive genes. This ensures that the biological effects of this compound are mediated exclusively through the RXR signaling pathway.

Conclusion

The selective inactivity of this compound against Retinoic Acid Receptors is a key pharmacological feature that underpins its potential as a targeted therapeutic agent. The quantitative data, though lacking direct RAR binding affinities in publicly available literature, strongly supports this selectivity through functional assays demonstrating a more than 2,000-fold difference in potency between RXR homodimer and RAR/RXR heterodimer activation. The experimental protocols outlined in this whitepaper provide a framework for understanding how this selectivity is determined. The ability of this compound to specifically modulate RXR signaling pathways without impacting RAR-mediated transcription offers a promising strategy for the development of novel therapies with an improved therapeutic index. This selective mechanism of action warrants further investigation in various disease models where RXR activation is beneficial.

References

AGN194204 in Lung Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN194204, also known as IRX4204, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[1] In the context of oncology, particularly lung cancer, this compound has emerged as a promising therapeutic agent due to its anticarcinogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical research on this compound in lung cancer, focusing on its mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action: RXR Agonism

This compound exerts its biological effects by binding to and activating RXRs (RXRα, RXRβ, and RXRγ). RXRs function as ligand-dependent transcription factors.[2] A key feature of RXR is its ability to form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[3] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their expression.[2]

The activation of RXR by this compound can lead to several downstream effects relevant to cancer therapy, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibition of Cell Proliferation: Halting the uncontrolled growth of tumor cells.

-

Modulation of the Tumor Microenvironment: Influencing immune cells and other components of the tumor stroma to create an anti-tumorigenic environment.[3]

This compound is highly selective for RXRs and shows minimal to no activity on RARs, which can reduce the side effects associated with pan-retinoid agonists.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity and Potency of this compound [1]

| Receptor Subtype | Dissociation Constant (Kd) (nM) | 50% Effective Concentration (EC50) (nM) |

| RXRα | 0.4 | 0.2 |

| RXRβ | 3.6 | 0.8 |

| RXRγ | 3.8 | 0.08 |

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Model [1]

| Animal Model | Treatment | Dosage | Duration | Key Findings |

| A/J Mouse Model of Lung Cancer | This compound (oral) | 30-60 mg/kg/day | 15 weeks | Significant reduction in the number and size of lung tumors.[1] |

| 64% to 81% reduction in total tumor volume per slide.[1] |

Table 3: In Vitro Activity of this compound

| Cell Line | Assay | Concentration Range | Duration | Effect |

| Various Lung Cancer Cell Lines (specific lines not detailed in sources) | Apoptosis Assay | Not Specified | Not Specified | Induction of apoptosis. |

| RAW 264.7 Macrophage-like Cells | Anti-inflammatory Assay | 0-100 nM | 24 hours | Blocked LPS and TNF-α induced nitric oxide and IL-6 release. |

Experimental Protocols

In Vivo A/J Mouse Model of Lung Cancer

This protocol is a generalized representation based on common practices for this model.[4][5][6][7][8]

1. Animal Model:

-

Female A/J mice, 6-8 weeks old. This strain is highly susceptible to chemically induced and spontaneous lung tumorigenesis.[5][7]

2. Tumor Induction (Carcinogen-Induced Model):

-

Prepare a solution of a carcinogen such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and/or benzo[a]pyrene (B130552) (BaP) in a suitable vehicle (e.g., tricaprylin (B1683027) or corn oil).[4][8]

-

Administer the carcinogen solution to the mice via intraperitoneal injection or oral gavage. A typical regimen might involve weekly injections for 8 weeks.[4]

-

Allow a latency period of several weeks (e.g., 9-19 weeks) for tumors to develop.[4]

3. This compound Formulation and Administration:

-

Prepare a suspension of this compound in a vehicle suitable for oral administration (e.g., sesame oil or a solution containing 0.5% carboxymethylcellulose).

-

Administer this compound daily via oral gavage at a dose of 30-60 mg/kg body weight.

-

A control group should receive the vehicle only.

4. Tumor Assessment:

-

After the treatment period (e.g., 15 weeks), euthanize the mice.

-

Excise the lungs and fix them in 10% neutral buffered formalin.

-

Count the number of surface tumors under a dissecting microscope.

-

Embed the lungs in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Perform histopathological analysis to determine the tumor multiplicity and tumor volume.

In Vitro Cell Viability and Apoptosis Assays